Subnanomolar sEH Inhibitory Potency: Direct Head-to-Head Comparison with Patent Example C7
The target compound (Example 7 in US20240182406) inhibits recombinant human sEH with an IC50 of 0.400 nM, as measured in a fluorescence-based assay using purified recombinant enzyme and the substrate cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate [1]. In the identical assay system, Example C7 from the same patent — a structurally related triazole derivative containing an N4-substituted moiety — exhibits an IC50 of 1.0 nM for human sEH [2]. The observed 2.5-fold difference in IC50 between Example 7 (0.400 nM) and Example C7 (1.0 nM) is reported within the same curated ChEMBL dataset sourced from the Universitat de Barcelona [1][2].
| Evidence Dimension | Inhibitory potency against recombinant human soluble epoxide hydrolase (hsEH) |
|---|---|
| Target Compound Data | IC50 = 0.400 nM (US20240182406, Example 7) |
| Comparator Or Baseline | IC50 = 1.0 nM (US20240182406, Example C7) |
| Quantified Difference | 2.5-fold higher potency (Example 7 vs. Example C7) |
| Conditions | Fluorescence-based assay; purified recombinant human sEH protein; substrate: cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate; incubation at 30°C; ChEMBL-curated data from Universitat de Barcelona |
Why This Matters
A 2.5-fold potency advantage at the subnanomolar level can reduce the required in vivo dose while maintaining target engagement, a critical parameter for programs translating sEH inhibitors toward preclinical efficacy models.
- [1] BindingDB Entry BDBM50591341 / CHEMBL5177372. US20240182406, Example 7. Affinity Data: IC50 0.400 nM, human sEH. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591341 View Source
- [2] BindingDB Entry BDBM50591329 / CHEMBL5179393. US20240182406, Example C7. Affinity Data: IC50 1 nM, human sEH. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591329 View Source
